9,9'-Bifluorene
Overview
Description
Synthesis Analysis
The synthesis of 9,9'-Bifluorene and its derivatives involves complex reactions, including palladium-catalyzed cross-coupling and annulation cascades for the synthesis of 9-hydroxy and 9-aminofluorenes. These methods extend to the creation of various substituted fluorenes, indicating the versatility of 9,9'-Bifluorene chemistry in producing a wide range of functional materials (François et al., 2018).
Molecular Structure Analysis
Studies have shown that 9,9'-Bifluorene and its derivatives exhibit a range of structural motifs, influenced by the nature of substitutions at the 9 position. For instance, the introduction of different heteroatoms or substituents can significantly alter the molecular structure, affecting the material's optical and electronic properties. Detailed analysis using density-functional theory has provided insights into these structural variations and their impacts (Chen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 9,9'-Bifluorene, such as the Michael addition, have been utilized to synthesize complex bifluorene derivatives. These reactions highlight the compound's reactivity and potential for creating a wide array of bifluorenyl compounds with diverse properties and applications (Kimura et al., 1979).
Physical Properties Analysis
The physical properties of 9,9'-Bifluorene derivatives, such as their solubility, thermal stability, and phase behavior, are crucial for their application in material science. Research into oligothiophene-functionalized 9,9'-spirobifluorene derivatives, for example, has shown that these compounds possess good solubility in organic solvents and exhibit stable amorphous states, making them suitable for use in electronic devices (Pei et al., 2002).
Chemical Properties Analysis
The chemical properties of 9,9'-Bifluorene, such as its reactivity towards electrophiles, nucleophiles, and radicals, play a significant role in its applications. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. The study of its reactions, including electrophilic substitution and radical polymerization, provides valuable insights into designing new materials with tailored properties (Knjazhanski et al., 1999).
Scientific Research Applications
Chemistry and Derivatization of 9,9'-Bifluorene
9,9'-Bifluorene and its derivatives have been extensively studied for their unique chemical properties and potential applications in materials science. For instance, Liu et al. (2002) synthesized dipotassio-9-germafluorenyl dianion and its derivatization, exploring the aromatic delocalization of electrons and providing insights into the aromaticity and electronic structures of these compounds. This research underlines the importance of 9,9'-Bifluorene derivatives in understanding the aromatic stabilization and electron delocalization in polyaromatic systems, which is critical for designing new materials with specific electronic properties (Liu et al., 2002).
Optical and Electronic Properties
Research on polyfluorenes, including 9,9'-dialkylated PF derivatives, has highlighted their significant potential in optoelectronics. Romaner et al. (2003) investigated the photoexcitation dynamics of polyfluorenes, emphasizing the influence of structural modifications on their optical properties. Such studies are pivotal for the development of materials with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs) and other photonic applications (Romaner et al., 2003).
Applications in Organic Electronics
9,9'-Bifluorene derivatives serve as crucial building blocks in the synthesis of materials for organic electronics. Cho et al. (2007) discussed the synthesis of defect-free polyfluorenes and their application in light-emitting devices, where the minimized green emission due to fluorenone formation suggests their potential for purer blue light emission in OLED applications (Cho et al., 2007).
Host Materials for OLEDs
Li et al. (2013) designed and synthesized new fluorinated 9,9'-spirobifluorene derivatives as host materials for OLEDs, achieving high efficiency and stability. The study demonstrates the significance of 9,9'-Bifluorene derivatives in enhancing the performance of OLEDs through materials engineering, offering a pathway to more energy-efficient and durable organic electronic devices (Li et al., 2013).
Catalytic Applications
Merino et al. (2013) described the use of a porous polymeric aromatic framework with 9,9′-spiro-bisfluorene units as a support for heterogeneous catalysis. This illustrates the utility of 9,9'-Bifluorene derivatives in catalysis, showcasing their potential in facilitating chemical transformations through the design of novel catalytic materials (Merino et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(9H-fluoren-9-yl)-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAIDADUIMVTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165188 | |
Record name | 9,9'-Bi-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Bifluorene | |
CAS RN |
1530-12-7 | |
Record name | 9,9'-Bi-9H-fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9'-Bifluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9'-Bi-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.